

Understanding the Core Components: A Structural Breakdown

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Compound of Interest

Compound Name: *Fmoc-PEG2-NHS ester*

Cat. No.: *B6593252*

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Fmoc-PEG2-NHS ester is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of molecules. To fully grasp its utility, we must first dissect its three key functional components: the Fmoc group, the PEG spacer, and the NHS ester.

- The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group, most commonly employed in solid-phase peptide synthesis (SPPS). Its primary function is to "cap" a primary or secondary amine, preventing it from reacting while another part of the molecule is being modified. The Fmoc group is stable under acidic conditions but can be cleanly and rapidly removed by treatment with a mild base, such as piperidine, regenerating the amine for subsequent reaction.
- The PEG2 (Polyethylene Glycol) Spacer: The central part of the linker consists of a two-unit polyethylene glycol chain. This oligo(ethylene glycol) spacer is hydrophilic, flexible, and non-immunogenic. Its inclusion in a conjugate can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the modified molecule by increasing its hydrodynamic radius. The defined length of the PEG2 spacer (a chain length of 8 atoms) provides precise spatial control between the conjugated molecules.
- The NHS (N-hydroxysuccinimide) Ester: This is an amine-reactive group. NHS esters react efficiently with primary and secondary amines at physiological to slightly basic pH (typically pH 7.2-8.5) to form stable, covalent amide bonds. The NHS group is activated for reaction,

making the conjugation process highly efficient and specific towards available amine groups on target molecules like proteins, peptides, or antibodies.

The interplay of these three components makes **Fmoc-PEG2-NHS ester** a powerful tool for sophisticated bioconjugation strategies.

Physicochemical Properties and Data

A precise understanding of the molecular weight and other physical properties is critical for accurate experimental design, particularly for stoichiometry calculations in conjugation reactions and for characterization techniques like mass spectrometry.

Table 1: Physicochemical Properties of Fmoc-PEG2-NHS Ester

Property	Value	Source(s)
Molecular Weight	496.51 g/mol	[1][2][3]
Exact Mass	496.1846 g/mol	[4]
Chemical Formula	C ₂₆ H ₂₈ N ₂ O ₈	[1][2][4]
CAS Number	1807534-85-5	[1][2][4]
Appearance	White to off-white solid or liquid mixture	[1][3]
Purity	Typically ≥95%	[2]
Solubility	Soluble in DMSO, DMF, chloroform, methylene chloride	[3][5]

Note: The molecular weight may vary slightly between batches due to hydration levels. Always refer to the batch-specific certificate of analysis for the most accurate value when preparing stock solutions.

Mechanism of Action and Reaction Schematics

The utility of **Fmoc-PEG2-NHS ester** lies in its two distinct reactive handles, which can be addressed in a sequential manner. This allows for the construction of complex bioconjugates.

Amine Conjugation via NHS Ester

The primary reaction involves the NHS ester moiety reacting with a primary amine on a target molecule (e.g., the N-terminus of a protein or the side chain of a lysine residue). This reaction proceeds via nucleophilic acyl substitution.

- **Causality:** The succinimidyl group is an excellent leaving group. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide byproduct and forming a stable amide bond.
- **Optimal Conditions:** The reaction is most efficient at a pH range of 7.2 to 8.5. Below this range, the amine is protonated and thus less nucleophilic. Above this range, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired conjugation reaction.

Fmoc Deprotection

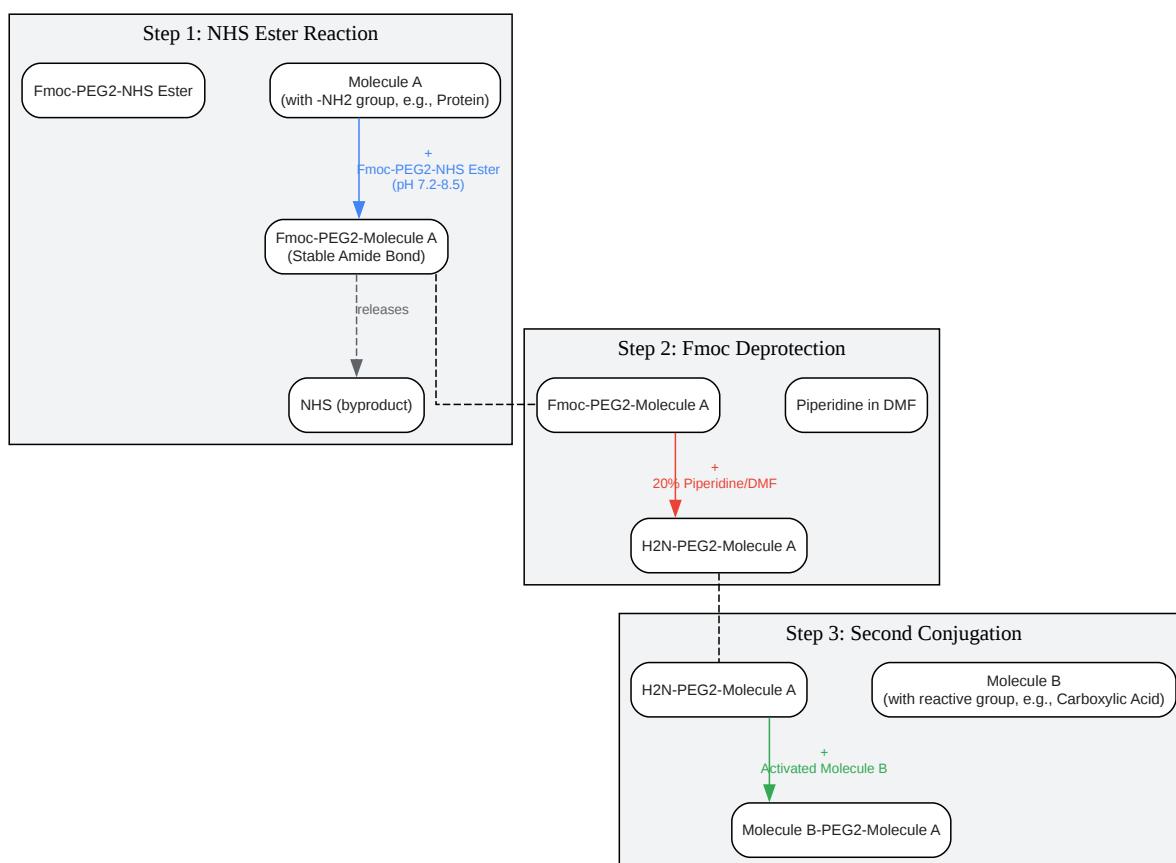
Once the first conjugation is complete, the Fmoc group can be removed to expose a new primary amine.

- **Causality:** The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine like piperidine. The mechanism involves an E1cB-elimination. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the free amine.
- **Trustworthiness of Protocol:** This deprotection is highly efficient and orthogonal to many other protecting groups used in organic synthesis, making it a reliable step in a multi-step conjugation strategy. The reaction is typically complete within minutes at room temperature.

[5]

Visualization of the Workflow

The following diagram illustrates the sequential reaction pathway using **Fmoc-PEG2-NHS ester**.



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Caption: Sequential conjugation workflow using **Fmoc-PEG2-NHS ester**.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating by including critical steps for purification and characterization.

Protocol: Conjugation of Fmoc-PEG2-NHS Ester to a Protein

This protocol details the labeling of a protein with the linker.

Materials:

- Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must be free of primary amines (e.g., Tris or glycine).
- **Fmoc-PEG2-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column (e.g., PD-10) for purification

Procedure:

- Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in the Reaction Buffer.
- Linker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of **Fmoc-PEG2-NHS ester** in anhydrous DMF or DMSO. Causality: The NHS ester is moisture-sensitive and will hydrolyze over time in solution. Preparing it fresh is essential for high conjugation efficiency.

- **Conjugation Reaction:** a. Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio must be determined empirically for each protein. b. Gently mix the reaction and incubate for 30-60 minutes at room temperature, or 2 hours at 4°C. Avoid vigorous vortexing to prevent protein denaturation.
- **Quenching:** Add the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature. **Causality:** The excess Tris will react with any remaining NHS ester, preventing non-specific reactions in subsequent steps.
- **Purification:** Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
- **Characterization:** a. Confirm conjugation using SDS-PAGE. The conjugated protein should show a slight increase in molecular weight. b. Quantify the degree of labeling using MALDI-TOF mass spectrometry.

Protocol: On-Conjugate Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the purified protein-PEG conjugate.

Materials:

- Purified Fmoc-PEG-Protein conjugate
- Deprotection Solution: 20% (v/v) piperidine in DMF.
- Purification system (e.g., dialysis or tangential flow filtration)

Procedure:

- **Solvent Exchange (if necessary):** If the protein is in an aqueous buffer, it may need to be transferred to a buffer containing a co-solvent like DMF to ensure the solubility of all components. This step is highly protein-dependent and may require optimization to avoid precipitation.

- Deprotection Reaction: a. Add the Deprotection Solution to the conjugate solution. A common starting point is to add 1 part of the 20% piperidine/DMF solution to 4 parts of the conjugate solution. b. Incubate for 15-30 minutes at room temperature with gentle mixing.
- Purification: Immediately purify the resulting amine-PEG-protein conjugate to remove piperidine and the dibenzofulvene byproduct. Extensive dialysis or tangential flow filtration against the desired final buffer is highly recommended.
- Validation: The deprotection can be validated by reacting the newly exposed amine with an amine-reactive fluorescent dye (e.g., a different NHS ester dye) and observing fluorescence incorporation.

Applications in Research and Drug Development

The unique properties of **Fmoc-PEG2-NHS ester** lend it to several advanced applications:

- PROTACs Synthesis: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.^[3]
- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues on the antibody, and after Fmoc deprotection, the drug can be coupled to the newly formed amine.
- Peptide Modification: In peptide synthesis, it can be used to introduce a PEG spacer at a specific site (e.g., the N-terminus or a lysine side chain) for subsequent modification.
- Surface Functionalization: Solid supports or nanoparticles with primary amine groups can be functionalized with this linker. Subsequent deprotection allows for the covalent attachment of other molecules, such as targeting ligands or proteins.

Conclusion

Fmoc-PEG2-NHS ester is a high-utility reagent for researchers in chemistry, biology, and pharmacology. Its defined length, hydrophilic PEG spacer, and orthogonal reactive ends provide a powerful platform for the precise construction of complex biomolecular architectures. By understanding the causality behind the reaction mechanisms and adhering to robust, self-

validating protocols, scientists can reliably integrate this linker into their workflows to advance drug discovery and development.

References

- **Fmoc-PEG2-NHS ester.** Glyco MindSynth. [\[Link\]](#)
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